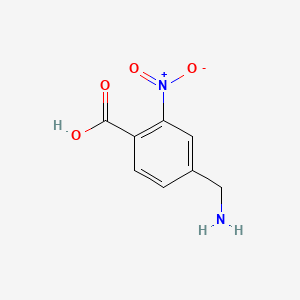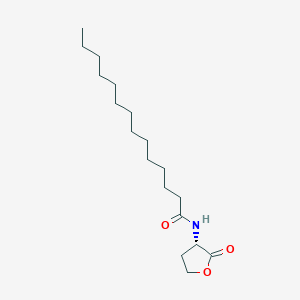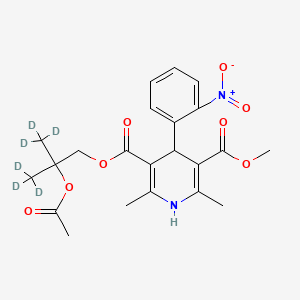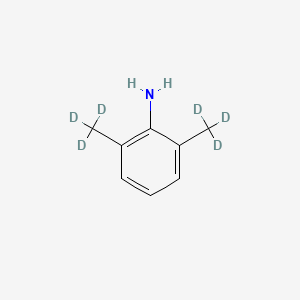
2,6-Dimethylaniline-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-Dimethylaniline-d6, also known as 2,6-xylidine-d6, is a deuterated form of 2,6-dimethylaniline. It is an aromatic primary amine with two methyl groups substituted at the 2- and 6-positions on the benzene ring. This compound is often used as a starting material in the synthesis of various pharmaceuticals, pesticides, dyes, and other industrial chemicals .
作用机制
Target of Action
2,6-Dimethylaniline-d6, also known as 2,6-xylidine, is an aromatic primary amine substituted with two methyl groups at the 2-, 6- positions on the benzene ring . It is a key starting material and a significant derivative of many anesthetics like Lidocaine (Xylocaine ®), Bupivacaine, Mepivacaine, Etidocaine, Ropivacaine, Pyrrocaine, Xylazine, and other drugs like the anti-anginal drug Ranolazine and the anti-diarrheal drug Lidamidine . Therefore, the primary targets of this compound are likely to be the same as these drugs, which include voltage-gated sodium channels for local anesthetics .
Mode of Action
For instance, local anesthetics like Lidocaine work by blocking sodium channels in the nerve cells, preventing the generation and conduction of nerve impulses, thereby causing a temporary loss of sensation .
Biochemical Pathways
It is known to be a key metabolite of lidocaine and xylazine Therefore, it might be involved in the metabolic pathways of these drugs
Pharmacokinetics
A study has developed a reverse-phase ultra-performance liquid chromatographic (uplc) method to detect and quantify the impurities of this compound at lower levels . This could potentially be used to study the pharmacokinetics of this compound in the future.
Result of Action
It is known to be a possible human carcinogen Therefore, exposure to this compound could potentially lead to carcinogenic effects
生化分析
Biochemical Properties
2,6-Dimethylaniline-d6 is involved in the metabolism pathway of lidocaine, a local anesthetic . It is a key metabolite of lidocaine and xylazine
Cellular Effects
It is known that it is a key starting material in the synthesis of anesthetics and other drugs , which suggests that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known to be involved in the metabolism pathway of lidocaine , suggesting that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Metabolic Pathways
This compound is involved in the lidocaine metabolism pathway
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dimethylaniline-d6 typically involves the deuteration of 2,6-dimethylaniline. This can be achieved through catalytic hydrogenation in the presence of deuterium gas. The reaction is usually carried out under high pressure and temperature conditions to ensure complete deuteration.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized reactors and catalysts to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure the efficient use of deuterium gas .
化学反应分析
Types of Reactions: 2,6-Dimethylaniline-d6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro compounds or quinones.
Reduction: It can be reduced to form corresponding amines or other reduced derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products Formed:
Oxidation: Nitro compounds, quinones.
Reduction: Amines, reduced derivatives.
Substitution: Nitro derivatives, sulfonic acids, halogenated compounds.
科学研究应用
2,6-Dimethylaniline-d6 has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in studies involving reaction mechanisms and kinetics.
Biology: Used in metabolic studies to trace the pathways of drug metabolism.
Medicine: Used in the synthesis of anesthetics such as lidocaine, bupivacaine, and mepivacaine.
Industry: Used in the production of dyes, pesticides, and synthetic resins
相似化合物的比较
2,6-Dimethylaniline-d6 is similar to other dimethylaniline derivatives, such as:
- 2,4-Dimethylaniline
- 3,5-Dimethylaniline
- 2,5-Dimethylaniline
Uniqueness: The uniqueness of this compound lies in its deuterated form, which makes it valuable for isotopic labeling studies. This allows researchers to trace the metabolic pathways and study the effects of isotopic substitution on chemical reactions and biological processes .
属性
IUPAC Name |
2,6-bis(trideuteriomethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-6-4-3-5-7(2)8(6)9/h3-5H,9H2,1-2H3/i1D3,2D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFBMTHBGFGIHF-WFGJKAKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C1=C(C(=CC=C1)C([2H])([2H])[2H])N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661935 |
Source


|
| Record name | 2,6-Bis[(~2~H_3_)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
919785-81-2 |
Source


|
| Record name | 2,6-Bis[(~2~H_3_)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20661935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



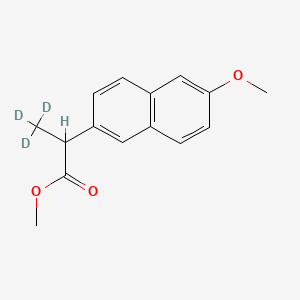
![4-Bromo-1,2,3-trichlorodibenzo[b,d]furan](/img/structure/B563318.png)
